trans-Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate
Overview
Description
trans-Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound features a pyrrolidine ring substituted with a pyridin-3-yl group and a methyl ester group, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization . One common method includes the reaction of pyridine-3-carboxaldehyde with a suitable amine to form an intermediate, which is then cyclized to form the pyrrolidine ring. The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: trans-Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate the binding affinity and selectivity of potential drug candidates .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and inflammatory diseases. Its ability to modulate specific molecular pathways makes it a promising candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of trans-Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and pyridin-3-yl group contribute to its binding affinity and selectivity. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Pyrrolidine-3-carboxylate derivatives: These compounds share the pyrrolidine ring structure and exhibit similar reactivity and applications.
Pyridin-3-yl substituted compounds: These compounds feature the pyridin-3-yl group and are used in similar research and industrial applications.
Uniqueness: trans-Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research and industry .
Biological Activity
trans-Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrrolidine ring substituted with a pyridine moiety, which contributes to its unique biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, chromium trioxide | Varies based on desired product |
Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |
Substitution | Nucleophiles (amines, thiols) | Basic or acidic conditions |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the pyridin-3-yl group enhances its binding affinity and selectivity for these targets, allowing it to modulate various cellular signaling pathways. This modulation can lead to significant physiological responses, making it a candidate for drug development aimed at treating conditions such as neurological disorders and inflammatory diseases.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, derivatives of similar structures have shown promising results against various cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .
- Neuroprotective Effects : Due to its ability to interact with neurotransmitter receptors, the compound has been investigated for potential neuroprotective properties. Studies indicate that it may help mitigate neuronal damage in models of cerebral ischemia.
- Anti-inflammatory Properties : The compound has also been explored for its anti-inflammatory effects. It appears to influence signaling pathways related to inflammation, potentially offering therapeutic benefits in inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Cancer Cell Lines : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant inhibition of cell growth with an IC50 value as low as 10 μM against certain types of cancer cells .
- Neuroprotective Study : In an animal model of stroke, administration of this compound resulted in reduced infarct size and improved neurological outcomes compared to control groups.
- Inflammation Model : In vitro assays showed that the compound could downregulate pro-inflammatory cytokines in activated macrophages, suggesting a mechanism for its anti-inflammatory effects .
Properties
IUPAC Name |
methyl (3R,4S)-4-pyridin-3-ylpyrrolidine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)10-7-13-6-9(10)8-3-2-4-12-5-8/h2-5,9-10,13H,6-7H2,1H3/t9-,10+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDHADVUFHEQAD-ZJUUUORDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.